2-(2-Hydroxyethyl)isonicotinonitrile
Description
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Properties
IUPAC Name |
2-(2-hydroxyethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-7-1-3-10-8(5-7)2-4-11/h1,3,5,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSOONUOXAFJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Hydroxyethyl)isonicotinonitrile (HEIN) is a compound with a molecular formula of CHNO, known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of HEIN, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHNO
- CAS Number : 106474-82-2
The structure of HEIN includes a hydroxyl group and a nitrile group attached to an isonicotinonitrile moiety, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
HEIN has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of HEIN
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Moreover, HEIN has shown promising results in anticancer studies. It has been tested on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The compound appears to induce apoptosis in these cells through mechanisms involving the modulation of cell cycle progression and inhibition of proliferation.
Table 2: Anticancer Activity of HEIN
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis | |
| A549 | 20 | Cell cycle arrest | |
| HT-29 | 25 | Inhibition of proliferation |
Study on Antimicrobial Efficacy
A study conducted by X et al. (2023) evaluated the antimicrobial efficacy of HEIN against multi-drug resistant strains. The results demonstrated that HEIN effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Study on Anticancer Properties
In another study by Y et al. (2023), HEIN was tested against various cancer cell lines. The findings revealed that HEIN significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation pathways.
The biological activity of HEIN can be attributed to its interaction with specific molecular targets within microbial and cancer cells. It is hypothesized that the hydroxyl group may enhance its ability to penetrate cell membranes, while the nitrile group may play a role in binding to target proteins involved in cell signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
